Methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate is a benzamide derivative. It exhibits antagonistic activity towards human orexin receptors. [] These receptors are involved in regulating various physiological processes such as sleep-wake cycles, appetite, and energy expenditure. [] As a result, antagonists of these receptors are being investigated for their potential therapeutic applications in conditions like sleep disorders and metabolic diseases. []
Mechanism of Action
Methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate acts as a non-peptide antagonist of human orexin receptors. [] While the specific mechanism of action is not described in the provided abstracts, it likely involves:
Applications
While the provided abstracts don't specify scientific applications of methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate, its role as a human orexin receptor antagonist [] suggests potential applications in areas such as:
Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel) found in the sinus node of the heart. It's under development for treating stable angina and atrial fibrillation. []
Relevance: YM758 shares a significant structural similarity with methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate. Both compounds feature a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety linked to a carbonyl group. This carbonyl group, in turn, is connected to a nitrogen atom, forming an amide bond. The primary structural difference lies in the substituents attached to this nitrogen. While the target compound features a phenylalaninate group, YM758 has a more complex substituent incorporating a piperidine ring and a 4-fluorobenzamide moiety. []
Compound Description: YM-252124 is a major human metabolite of YM758. Research suggests it's secreted into urine via hOCT2/rOct2 transporters. The difference in inhibitory potential between human and rat forms of this transporter (hOCT2 and rOct2) might explain species-specific differences in urinary excretion. []
Relevance: YM-252124 exhibits structural similarities to methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate. Both possess the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The key difference is the absence of the phenylalaninate group in YM-252124. Instead, it features a (3R)-piperidin-3-ylcarbonyl substituent linked to the core structure via the carbonyl group. This suggests a metabolic pathway where the phenylalaninate moiety in the target compound might be cleaved. []
Compound Description: YM-385459 is identified as a major human metabolite of YM758 found in both urine and plasma. []
Relevance: Structurally, YM-385459 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl moiety with methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate. Instead of the phenylalaninate group, YM-385459 has a (5R)-piperidin-2-one ring attached to the carbonyl group. This, again, points to potential metabolic cleavage of the phenylalaninate group in the target compound. []
Compound Description: AS2036329 is another major human metabolite of YM758, detected in both urine and plasma samples. []
Relevance: AS2036329 displays a similar core structure to methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate, but with modifications. While AS2036329 retains the tetrahydroisoquinoline scaffold, it has only one methoxy group at position 7. Additionally, the carbonyl group is linked to a complex substituent containing a piperidine ring, a 4-fluorobenzoyl group, and a β-d-glucopyranosiduronic acid moiety. The presence of glucuronic acid indicates phase II metabolic processes, suggesting potential conjugation pathways for the target compound as well. []
N-(4-Fluorobenzoyl)glycine (YM-385461)
Compound Description: YM-385461, a derivative of p-aminohippuric acid, is identified as a human metabolite of YM758 found in plasma but not in urine. Research suggests its renal secretion is likely mediated by hOAT1/rOat1 transporters. []
Relevance: While not structurally analogous to the full methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate molecule, YM-385461 offers insight into potential metabolic breakdown pathways. Its presence suggests the cleavage of both the tetrahydroisoquinoline and phenylalanine moieties from the target compound, highlighting potential sites for enzymatic activity. []
Compound Description: This compound is a non-peptide antagonist of human orexin receptors and may be useful for treating diseases like nutritional and sleep disorders. [, ]
Relevance: This compound shares a significant structural similarity with methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate. They both have a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group. They also share a phenyl group attached to the amide nitrogen, though their substitutions and configurations differ. The presence of a trifluoromethylphenyl group on the isoquinoline moiety in this compound suggests potential modifications to the target compound to modulate its properties. [, ]
Compound Description: This compound, a derivative of 1,2,3,4-tetrahydroisoquinoline, is mentioned as a potential pharmaceutical agent. []
Relevance: This compound shares a considerable structural resemblance with methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate. It also contains the 6,7-dimethoxy-3,4-dihydro-1H -isoquinolin-2-yl core structure and an N-methyl-2-phenylacetamide group, although the specific substitution pattern differs. The inclusion of a trifluoromethyl-pyridinyl group in this analog indicates possible modifications to the target compound's structure to influence its activity and pharmacological profile. []
Compound Description: [(11)C]2 is a radiotracer designed for imaging the proliferative status of breast tumors using positron emission tomography (PET). It shows high tumor uptake and a good tumor/background ratio in vivo studies. Blocking studies indicate [(11)C]2 labels sigma(2) receptors in vivo. []
Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl core structure with methyl N-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]phenylalaninate. The structural differences lie in the linker and the substituent on the amide nitrogen. [(11)C]2 utilizes a butyl linker and a 2-methoxy-5-methylbenzamide group, while the target compound has a carbonyl linker and a phenylalaninate group. These distinctions highlight the versatility of the core structure for developing compounds with different applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.